6-Amino-9-benzyl-9H-purine-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-benzyl-9H-purine-8-thiol is a chemical compound with the molecular formula C12H11N5S and a molecular weight of 257.32 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
The synthesis of 6-Amino-9-benzyl-9H-purine-8-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-chloro-9-benzyl-9H-purine, which is then subjected to nucleophilic substitution with thiourea to introduce the thiol group at the 8-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Chemical Reactions Analysis
6-Amino-9-benzyl-9H-purine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding thiol.
Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions at the amino group can yield a wide range of substituted purines .
Scientific Research Applications
6-Amino-9-benzyl-9H-purine-8-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its ability to interact with nucleic acids and proteins. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Amino-9-benzyl-9H-purine-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the purine moiety can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
6-Amino-9-benzyl-9H-purine-8-thiol can be compared with other purine derivatives, such as:
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
6-Mercaptopurine: An antineoplastic agent used in the treatment of leukemia.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-amino-9-benzyl-7H-purine-8-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNICJVBWCXEOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353769 |
Source
|
Record name | 6-Amino-9-benzyl-9H-purine-8-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202135-85-1 |
Source
|
Record name | 6-Amino-9-benzyl-9H-purine-8-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.